1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride
Overview
Description
1,4,9-Triazaspiro[55]undecan-5-one dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N3O It is a spirocyclic compound containing a spiro junction between a piperidine and a piperazine ring, with a ketone functional group at the spiro center
Mechanism of Action
Target of Action
The primary target of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is the METTL3/METTL14 protein complex . This complex is a part of the m6A regulation machinery, which plays a key role in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .
Biochemical Pathways
The METTL3/METTL14 protein complex is involved in the regulation of N6-methyladenosine (m6A), the most frequent of the 160 RNA modifications reported so far . The compound’s interaction with this complex affects the m6A regulation machinery, impacting various biological processes .
Pharmacokinetics
The pharmacokinetic properties of 1,4,9-Triazaspiro[5It’s known that the compound has a molecular weight of 24215 . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The compound’s action results in a reduction of the m6A/A level of polyadenylated RNA in certain cell lines, such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) . This suggests that the compound could have potential therapeutic applications in the treatment of these diseases .
Action Environment
Biochemical Analysis
Biochemical Properties
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with the METTL3/METTL14 protein complex, which is involved in the regulation of N6-methyladenosine (m6A) modifications on RNA . This interaction is crucial for the regulation of gene expression, RNA stability, and other cellular processes. The compound’s ability to inhibit METTL3 activity suggests its potential as a therapeutic agent in diseases where m6A modifications are dysregulated .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the METTL3/METTL14 complex . In cancer cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer), the compound has been observed to reduce the levels of m6A-modified RNA, leading to changes in gene expression and cellular behavior . These effects highlight the compound’s potential in cancer therapy and other diseases involving aberrant m6A modifications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the METTL3/METTL14 protein complex. By binding to the catalytic unit METTL3, the compound inhibits its methyltransferase activity, thereby reducing the addition of m6A modifications on RNA . This inhibition leads to alterations in RNA stability, splicing, translation, and degradation, ultimately affecting gene expression and cellular function . The compound’s ability to target METTL3 makes it a promising candidate for therapeutic interventions in diseases where m6A modifications play a critical role.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound has moderate stability in enzymatic degradation assays, with half-lives lower than 12 minutes upon incubation with rat liver microsomes . These findings suggest that the compound may require stabilization strategies for prolonged use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit METTL3 activity and reduce m6A modifications without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism is influenced by its interactions with liver enzymes, which play a role in its degradation and clearance from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy and potential side effects. Understanding the transport and distribution mechanisms of the compound is essential for developing targeted delivery strategies.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a piperazine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 1,4,9-Triazaspiro[5.5]undecan-3-one
Uniqueness
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is unique due to its specific spirocyclic structure and the position of the ketone group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSLLMEPPTYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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